3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a benzoic acid moiety at the 3-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is characterized by high yields and simple operation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of green catalysts like vitamin B1 can enhance the sustainability of the process by reducing the need for hazardous chemicals and minimizing waste generation. The product can be purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol: Contains a chlorophenyl group instead of a benzoic acid moiety.
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoic acid moiety enhances its potential for forming hydrogen bonds, which can influence its interactions with biological targets and its solubility in various solvents.
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-11(7-13-14)9-4-3-5-10(6-9)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPGXIDVTVSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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